N-[(3-bromophenyl)methyl]methanesulfonamide N-[(3-bromophenyl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 885681-65-2
VCID: VC8307027
InChI: InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
SMILES: CS(=O)(=O)NCC1=CC(=CC=C1)Br
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol

N-[(3-bromophenyl)methyl]methanesulfonamide

CAS No.: 885681-65-2

Cat. No.: VC8307027

Molecular Formula: C8H10BrNO2S

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-bromophenyl)methyl]methanesulfonamide - 885681-65-2

Specification

CAS No. 885681-65-2
Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]methanesulfonamide
Standard InChI InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Standard InChI Key WWJKDFBCAXJDCX-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC(=CC=C1)Br
Canonical SMILES CS(=O)(=O)NCC1=CC(=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a 3-bromophenyl ring connected via a methylene bridge (-CH₂-) to a methanesulfonamide group (-SO₂NH₂). The bromine atom at the meta position on the aromatic ring influences electronic distribution, potentially affecting reactivity and intermolecular interactions .

Stereochemical Features

The molecule lacks chiral centers, as confirmed by its symmetrical substitution pattern and planar sulfonamide group. The absence of stereoisomers simplifies synthetic and analytical workflows .

Spectroscopic Signatures

While experimental NMR or IR data for N-[(3-bromophenyl)methyl]methanesulfonamide are unavailable, analogous compounds like N-[(4-bromophenyl)methyl]methanesulfonamide exhibit characteristic peaks:

  • ¹H-NMR: Aromatic protons resonate at δ 7.25–7.51 ppm, while the methylene (-CH₂-) and sulfonamide (-SO₂NH₂) groups appear at δ 4.29 and δ 4.67 ppm, respectively .

  • LC/MS: Negative-ion electrospray ionization (ESI-) shows a molecular ion cluster at m/z 262 and 264 ([M-H]⁻), reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) .

Synthesis and Reaction Pathways

Synthetic Routes

The most feasible synthesis involves nucleophilic substitution between 3-bromobenzylamine and methanesulfonyl chloride under basic conditions :

Reaction Scheme:

3-Bromobenzylamine+CH3SO2ClEt3N, CH2Cl20–20°C, ArN-[(3-Bromophenyl)methyl]methanesulfonamide+HCl\text{3-Bromobenzylamine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow[\text{Et}_3\text{N, CH}_2\text{Cl}_2]{\text{0–20°C, Ar}} \text{N-[(3-Bromophenyl)methyl]methanesulfonamide} + \text{HCl}

Procedure:

  • Dissolve 3-bromobenzylamine (2.50 g, 13.5 mmol) and triethylamine (14.9 mmol) in dichloromethane (50 mL).

  • Cool to 0°C under argon and add methanesulfonyl chloride (13.7 mmol) dropwise.

  • Stir at room temperature for 1 hour, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure .

Yield: ~97% (predicted based on 4-bromo analog) .

Byproduct Analysis

Side products may include:

  • N-Disubstituted sulfonamides: From over-alkylation if excess methanesulfonyl chloride is used.

  • Hydrolysis products: If moisture is present during synthesis, leading to sulfonic acid formation.

Physicochemical Properties

Predicted Properties

PropertyValueSource
Boiling Point349.6 ± 44.0 °C (Predicted)
Density1.604 ± 0.06 g/cm³
pKa-3.51 ± 0.50 (Predicted)
LogP3.02 (Estimated)
Collision Cross Section136.8 Ų ([M+H]⁺)

Solubility and Stability

  • Solubility: Likely low in water (logP = 3.02) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Sulfonamides generally resist hydrolysis under acidic conditions but may degrade in strong bases or at elevated temperatures.

SupplierContact Information
Watson Biotechnology Co., Ltdsales@3600chem.com
Chengdu Feibai Pharmaceutical Co.3302391190@qq.com
Shaanxi Borno Biotechnologyasherw9@hotmail.com

Research Gaps and Future Directions

  • Bioactivity Screening: Antimicrobial, anticancer, or enzyme inhibition assays.

  • Crystallographic Studies: X-ray diffraction to resolve 3D structure.

  • Environmental Impact: Degradation pathways and ecotoxicity.

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